Cas no 1213855-60-7 (methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate)

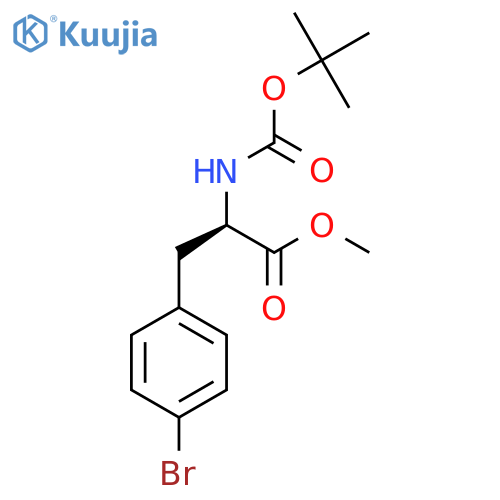

1213855-60-7 structure

商品名:methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate

CAS番号:1213855-60-7

MF:C15H20BrNO4

メガワット:358.227603912354

MDL:MFCD11053519

CID:2190944

PubChem ID:15735974

methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate 化学的及び物理的性質

名前と識別子

-

- (R)-2-(tertbutoxycarbonyl)amino)-3-(4-bromophenyl)propanoicacidmethylester

- Boc-4-bromo-D-phenylalanine methyl ester

- N-Boc-p-bromo-D-phenylalanine methyl ester

- (R)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

- FDFQRJWLHKSHPZ-GFCCVEGCSA-N

- N-Boc-4-Bromo-D-phenylalanine methyl ester

- (R)-3-(4-bromo-phenyl)-2-tert-butoxycarbonylamino-propionic acid methyl ester

- methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate

- METHYL (R)-3-(4-BROMOPHENYL)-2-((TERT-BUTOXYCARBONYL)AMINO)PROPANOATE

- AKOS030524876

- Methyl(R)-3-(4-bromophenyl)-2-((tert-Butoxycarbonyl)amino)propanoate

- (R)-Methyl3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

- methyl (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- MFCD11053519

- METHYL (2R)-3-(4-BROMOPHENYL)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE

- AS-36285

- CS-0172997

- 1213855-60-7

- methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

- EN300-25182558

- (R)-3-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-propionic acid methyl ester (Boc-D-Phe(4-Br)-OMe)

- SCHEMBL2706238

-

- MDL: MFCD11053519

- インチ: 1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1

- InChIKey: FDFQRJWLHKSHPZ-GFCCVEGCSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 357.05757g/mol

- どういたいしつりょう: 357.05757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.599

- 疎水性パラメータ計算基準値(XlogP): 2.8

methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 048493-100mg |

N-Boc-4-Bromo-D-phenylalanine methyl ester |

1213855-60-7 | 95% | 100mg |

£67.00 | 2022-03-01 | |

| Enamine | EN300-25182558-5.0g |

methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |

1213855-60-7 | 95% | 5.0g |

$535.0 | 2024-06-19 | |

| eNovation Chemicals LLC | Y1261383-5g |

Boc-4-bromo-D-phenylalanine methyl ester |

1213855-60-7 | 95% | 5g |

$600 | 2024-06-06 | |

| Enamine | EN300-25182558-0.05g |

methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |

1213855-60-7 | 95% | 0.05g |

$155.0 | 2024-06-19 | |

| Enamine | EN300-25182558-0.1g |

methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |

1213855-60-7 | 95% | 0.1g |

$163.0 | 2024-06-19 | |

| Enamine | EN300-25182558-0.25g |

methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |

1213855-60-7 | 95% | 0.25g |

$171.0 | 2024-06-19 | |

| Enamine | EN300-25182558-10.0g |

methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |

1213855-60-7 | 95% | 10.0g |

$793.0 | 2024-06-19 | |

| Enamine | EN300-25182558-0.5g |

methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |

1213855-60-7 | 95% | 0.5g |

$177.0 | 2024-06-19 | |

| eNovation Chemicals LLC | Y1261383-25g |

Boc-4-bromo-D-phenylalanine methyl ester |

1213855-60-7 | 95% | 25g |

$1900 | 2024-06-06 | |

| abcr | AB283420-1g |

(R)-3-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-propionic acid methyl ester (Boc-D-Phe(4-Br)-OMe); . |

1213855-60-7 | 1g |

€337.10 | 2024-06-12 |

methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

1213855-60-7 (methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate) 関連製品

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1213855-60-7)methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):182.0/549.0/824.0/1729.0